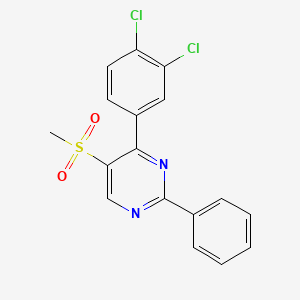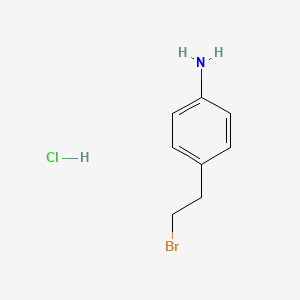
4-(2-Bromoethyl)aniline hydrochloride
描述
4-(2-Bromoethyl)aniline hydrochloride: is an organic compound with the molecular formula C8H11BrClN . It is a derivative of aniline, where the aniline ring is substituted with a bromoethyl group at the para position. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Aniline Derivatives: One common method involves the bromination of aniline derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile.
Hydrochloride Formation: The resulting bromoethyl aniline is then treated with hydrochloric acid to form the hydrochloride salt, which increases its solubility and stability.
Industrial Production Methods: Industrial production often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to avoid side reactions and degradation of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-(2-Bromoethyl)aniline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Products may include nitro compounds or N-oxides.
Reduction Products: Amines or partially reduced intermediates.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a ligand or substrate in various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential use in developing new therapeutic agents due to its ability to interact with biological molecules.
Biochemical Studies: Used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Electronics: Employed in the synthesis of organic semiconductors and conductive polymers.
作用机制
Molecular Targets and Pathways: The mechanism of action of 4-(2-Bromoethyl)aniline hydrochloride largely depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through covalent modification or competitive inhibition. In synthetic chemistry, its reactivity is driven by the electrophilic nature of the bromoethyl group, which facilitates nucleophilic attack and subsequent transformations.
相似化合物的比较
- 4-(2-Chloroethyl)aniline hydrochloride
- 4-(2-Iodoethyl)aniline hydrochloride
- 4-(2-Fluoroethyl)aniline hydrochloride
Uniqueness: 4-(2-Bromoethyl)aniline hydrochloride is unique due to the specific reactivity of the bromo group, which offers a balance between reactivity and stability. Compared to its chloro and iodo counterparts, the bromo derivative provides an optimal leaving group ability, making it versatile for various synthetic applications.
属性
IUPAC Name |
4-(2-bromoethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQPIXNPMGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


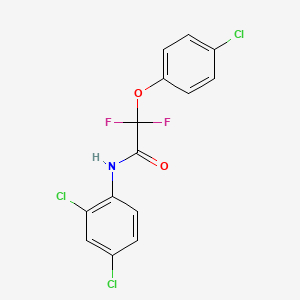
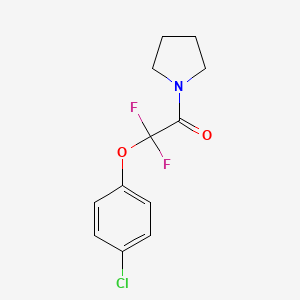
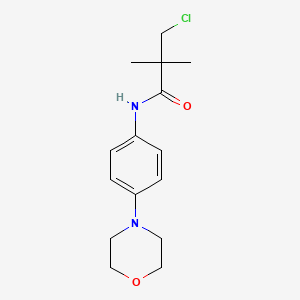
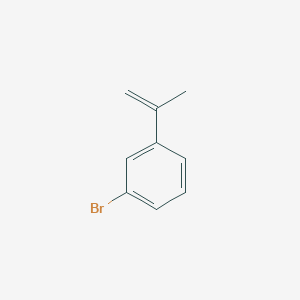
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3034904.png)
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)
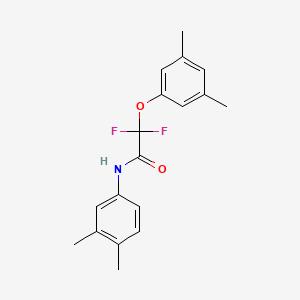
amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)
